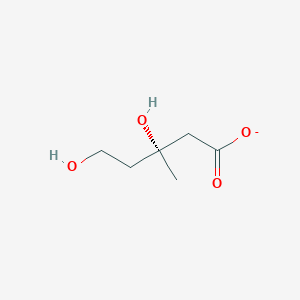

(R)-mevalonate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1192-42-3 |

|---|---|

Molekularformel |

C5H8O3 |

Molekulargewicht |

116.11 g/mol |

IUPAC-Name |

3-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3 |

InChI-Schlüssel |

XVQNGICOIZBDTJ-UHFFFAOYSA-N |

SMILES |

CC(CCO)(CC(=O)[O-])O |

Isomerische SMILES |

C[C@@](CCO)(CC(=O)[O-])O |

Kanonische SMILES |

CC1(CCOC1=O)O |

Color/Form |

Oily liquid |

Andere CAS-Nummern |

150-97-0 |

Löslichkeit |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. In water, 6.0X10+4 mg/L at 25 °C (est) |

Synonyme |

Acid, Mevalonic Mevalonate Mevalonic Acid |

Dampfdruck |

1.7X10-3 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the (R)-Mevalonate Biosynthesis Pathway in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (R)-mevalonate biosynthesis pathway in eukaryotes. The mevalonate (B85504) pathway is a critical metabolic route responsible for the production of isoprenoids, a diverse class of over 30,000 biomolecules.[1] These molecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K, are essential for numerous cellular functions.[1] The pathway commences with acetyl-CoA and culminates in the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Due to its central role in cellular metabolism and its implications in various diseases, including hypercholesterolemia and cancer, the mevalonate pathway is a key target for drug development.[2][3]

Core Pathway: From Acetyl-CoA to Isoprenoid Precursors

The eukaryotic mevalonate pathway is a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. This process can be broadly divided into two stages: the formation of (R)-mevalonate from acetyl-CoA, and the subsequent conversion of (R)-mevalonate to IPP.

The initial steps involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is followed by the critical, rate-limiting step of the pathway: the reduction of HMG-CoA to (R)-mevalonate, catalyzed by HMG-CoA reductase (HMGR).[1][2] This particular enzymatic step is the primary target of statin drugs, a widely used class of cholesterol-lowering medications.[1]

In the subsequent phase, (R)-mevalonate undergoes two successive phosphorylation events, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), to form mevalonate-5-pyrophosphate.[4] The final step in the core pathway is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate (B83284) decarboxylase (MVD), yielding IPP.[2][4] IPP can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the lower mevalonate pathway. This data is essential for kinetic modeling and understanding the efficiency of each enzymatic step.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Reference(s) |

| Phosphomevalonate Kinase | Streptococcus pneumoniae | ATP | 74 | - | 3.4 | [5][6][7] |

| Mevalonate-5-phosphate | 4.2 | - | 3.4 | [5][6][7] | ||

| Phosphomevalonate Kinase | Saccharomyces cerevisiae | ATP | 74.3 (at 37°C) | 5.33 µmol/min/µg | - | [8] |

| Mevalonate-5-phosphate | 880 (at 37°C) | 5.33 µmol/min/µg | - | [8] | ||

| Mevalonate Diphosphate Decarboxylase | Human | ATP | 690 | 6.1 U/mg | - | [9] |

| (R,S)-Mevalonate diphosphate | 28.9 | 6.1 U/mg | - | [9] |

Table 2: Metabolite Concentrations in the Mevalonate Pathway

| Metabolite | Cell/Tissue Type | Concentration | Method | Reference(s) |

| Mevalonate | Human Plasma | 2.5 - 250 ng/mL | LC-MS/MS | [10] |

| Mevalonate Pathway Intermediates | HepG2 cells | Detectable | LC-MS/MS | [11] |

Regulatory Mechanisms

The mevalonate pathway is tightly regulated to maintain cellular homeostasis of isoprenoids. The primary regulatory mechanism is the transcriptional control of HMG-CoA reductase and other key enzymes by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process and translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[12] Conversely, when sterol levels are high, the processing of SREBP-2 is inhibited, leading to a downregulation of the mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (R)-mevalonate biosynthesis pathway.

Protocol 1: HMG-CoA Reductase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[13][14]

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM DTT)

-

HMG-CoA Reductase (purified enzyme or cell lysate)

-

HMG-CoA substrate solution

-

NADPH solution

-

Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

-

Sample Preparation:

-

Add 0.5-15 mU of the HMG-CoA reductase sample to the desired wells of the 96-well plate.

-

For a positive control, add a known amount of purified HMG-CoA reductase.

-

For an inhibitor control, add the HMG-CoA reductase and a known inhibitor.

-

Adjust the volume in all wells to 10 µL with HMG-CoA Reductase Assay Buffer.

-

For a reagent background control, add 10 µL of the assay buffer.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH. The final concentrations will depend on the specific kit or experimental design.

-

-

Initiation and Measurement:

-

Add the reaction mixture to each well to initiate the reaction.

-

Immediately measure the absorbance at 340 nm (A340) at time T1.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 340 nm again at time T2 after a defined interval (e.g., 10-20 minutes).

-

-

Calculation:

-

Calculate the change in absorbance (ΔA340 = A340(T1) - A340(T2)).

-

The HMG-CoA reductase activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH.

-

Protocol 2: SREBP-2 Activation Assay (Cell-Based)

This protocol is based on commercially available immunofluorescence assay kits.[15][16]

Principle: SREBP-2 activation involves its translocation from the endoplasmic reticulum to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.

Materials:

-

Cells known to exhibit SREBP-2 translocation (e.g., Raw 264.7 cells)

-

6-, 12-, 24-, or 96-well plates suitable for cell culture and microscopy

-

Cell culture medium and supplements

-

Experimental compounds (potential activators or inhibitors of SREBP-2)

-

Positive control (e.g., a cholesterol transport inhibitor)

-

Cell-Based Assay Fixative

-

Permeabilization buffer (e.g., TBS with 0.1% Triton X-100)

-

Blocking solution

-

Primary antibody against SREBP-2

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in the wells of a plate and allow them to adhere overnight.

-

Treat the cells with experimental compounds or controls for a specified period (e.g., 24-48 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with TBS (Tris-Buffered Saline) or PBS (Phosphate-Buffered Saline).

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Immunostaining:

-

Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

-

Incubate with the primary anti-SREBP-2 antibody (diluted in an appropriate buffer) for 1 hour at room temperature.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.

-

Wash the cells to remove unbound secondary antibody.

-

-

Visualization and Analysis:

-

Examine the cells under a fluorescence microscope.

-

In untreated or inhibited cells, SREBP-2 will show a diffuse cytoplasmic staining.

-

In activated cells, a clear nuclear localization of the fluorescence signal will be observed.

-

Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of mevalonate and other pathway intermediates.[10][11][17]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly sensitive detection of small molecules based on their mass-to-charge ratio.

Materials:

-

LC-MS/MS system (e.g., with an electrospray ionization source)

-

Appropriate LC column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile)

-

Internal standards (e.g., isotope-labeled versions of the analytes)

-

Reagents for sample extraction (e.g., methanol (B129727), solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

Harvest cells or collect biological fluids (e.g., plasma).

-

Spike the samples with a known amount of internal standard.

-

Perform metabolite extraction, for example, by protein precipitation with cold methanol or by solid-phase extraction.

-

Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatographic gradient.

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of the analytes.

-

Calculate the concentration of each metabolite in the samples based on the standard curve and the ratio of the analyte peak area to the internal standard peak area.

-

Conclusion

The (R)-mevalonate biosynthesis pathway is a fundamental metabolic process in eukaryotes with significant implications for health and disease. This technical guide has provided a detailed overview of the core pathway, including quantitative data on key enzymes, a description of its primary regulatory mechanism, and detailed experimental protocols for its investigation. A thorough understanding of this pathway is crucial for researchers and professionals in the fields of biochemistry, cell biology, and drug development, as it continues to be a promising target for therapeutic intervention.

References

- 1. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 3. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]

- 5. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 6. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. SREBP-2 Translocation Assay Kit (Cell-Based) (ab133114) is not available | Abcam [abcam.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (R)-Mevalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Mevalonic acid is a pivotal intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of cholesterol and a vast array of isoprenoids.[1] Its stereochemically pure form is essential for various biochemical studies and serves as a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth overview of a highly efficient and stereospecific synthesis of (R)-mevalonic acid, commencing from the readily available starting material, isoprenol. The described five-step linear synthesis yields (R)-mevalonic acid on a gram scale with an impressive overall yield and exceptional enantiomeric purity.[1] Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the reproduction and adaptation of this methodology in a research and development setting.

Introduction

The biological significance of (R)-mevalonic acid has driven the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures or involved lengthy synthetic sequences with low overall yields.[1] While enzymatic and bio-fermentation methods can provide the desired enantiomer, chemical syntheses offer greater flexibility and scalability.[1] The strategy detailed herein, primarily based on the work of O'Connell et al., employs a combination of asymmetric catalysis and kinetic resolution to achieve excellent stereocontrol.[1] The key transformations include an enantioselective epoxidation of a homoallylic alcohol, followed by a Jacobsen hydrolytic kinetic resolution to enhance enantiomeric purity to ≥99% ee.[1] Subsequent cyanide-mediated epoxide ring-opening and hydrolysis afford the target molecule.[1]

Overall Synthetic Pathway

The stereospecific synthesis of (R)-mevalonic acid from isoprenol is a five-step process. The workflow begins with the enantioselective epoxidation of isoprenol. The resulting epoxide's hydroxyl group is then protected. A subsequent hydrolytic kinetic resolution dramatically enhances the enantiomeric excess of the desired epoxide. Following deprotection, the final key step is the cyanide-mediated ring-opening of the epoxide and subsequent hydrolysis of the nitrile to the carboxylic acid.[1]

Figure 1: Overall workflow for the synthesis of (R)-mevalonic acid.

Detailed Experimental Protocols

Step 1: Enantioselective Epoxidation of Isoprenol

This initial step utilizes a zirconium-based catalyst with a chiral tartrate ligand to induce asymmetry in the epoxidation of the homoallylic alcohol, isoprenol.[1]

Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add zirconium(IV) isopropoxide (1 equivalent) and L-diisopropyl tartrate (L-DIPT) (1 equivalent) in a suitable solvent such as chlorobenzene (B131634).

-

Stir the mixture at room temperature for approximately 30 minutes to allow for ligand exchange and catalyst formation.

-

Add 4Å molecular sieves to the mixture.

-

Cool the reaction vessel to 5 °C using an ice bath.

-

Dissolve isoprenol (1.48 mmol) in chlorobenzene (1 mL) and add it dropwise to the cooled catalyst mixture.[1]

-

Stir the reaction at 5 °C for 96 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate (B1210297) 1:1).

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.[1]

| Parameter | Value | Reference |

| Yield | 87% | [1] |

| Enantiomeric Excess (ee) | 82% | [1] |

Step 2: Protection of the Primary Alcohol

The primary alcohol of the enantioenriched epoxide is protected as a tert-butyldimethylsilyl (TBS) ether to prevent interference in the subsequent kinetic resolution step.

Methodology:

-

Dissolve the enantioenriched epoxide from Step 1 in anhydrous dichloromethane (B109758) (DCM).

-

Add imidazole (B134444) (1.5 equivalents).

-

Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the TBS-protected epoxide.

| Parameter | Value | Reference |

| Yield | ~95% (Estimated) | Assumed high-yielding standard procedure |

| Enantiomeric Excess (ee) | 82% (Maintained) | [1] |

Step 3: Jacobsen Hydrolytic Kinetic Resolution

This crucial step employs a chiral (R,R)-Jacobsen's chromium catalyst to selectively hydrolyze the undesired (S)-enantiomer of the protected epoxide, thereby enriching the desired (R)-enantiomer.[1]

Methodology:

-

To a round-bottom flask, add the enantioenriched TBS-protected epoxide (0.81 mmol, 82% ee) and dissolve it in tert-butyl methyl ether (400 µL).[1]

-

Add the (R,R)-Jacobsen's chromium catalyst (0.016 mmol).[1]

-

Stir the mixture at 25 °C for 5 minutes.[1]

-

Add trimethylsilyl (B98337) azide (B81097) (TMS-azide) (0.15 mol-equiv) and continue stirring. The reaction progress is monitored to achieve the desired kinetic resolution.[1]

-

Upon reaching the desired enrichment, the reaction is quenched.

-

The resolved, unreacted (R)-epoxide is separated from the diol product of the (S)-epoxide by column chromatography.

| Parameter | Value | Reference |

| Recovered Yield | 84% | [1] |

| Enantiomeric Excess (ee) | ≥99% | [1] |

Step 4: Deprotection of the Primary Alcohol

The TBS protecting group is removed to regenerate the primary alcohol, yielding the highly enantioenriched epoxide ready for the final transformation.

Methodology:

-

Dissolve the highly enantioenriched TBS-protected epoxide in tetrahydrofuran (B95107) (THF).

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents, 1M in THF) at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by silica gel column chromatography to yield the highly enantioenriched (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| Enantiomeric Excess (ee) | ≥99% (Maintained) | [1] |

Step 5: Cyanide-Mediated Ring Opening and Hydrolysis

The final step involves the regioselective ring-opening of the epoxide at the least sterically hindered carbon by a cyanide nucleophile, followed by in-situ hydrolysis of the resulting nitrile to the carboxylic acid.[1]

Methodology:

-

Place the highly enantioenriched epoxide (1.5 g, 14.6 mmol) in a round-bottom flask and cool to 5 °C in an ice bath.[1]

-

In a separate flask, dissolve sodium cyanide (0.79 g, 16.1 mmol) in water (2 mL) and cool to 5 °C.[1]

-

Add the cold cyanide solution dropwise to the epoxide over 10 minutes, maintaining the low temperature.[1]

-

Allow the reaction to stir at 25 °C for 16 hours.[1]

-

Increase the pH of the solution to 8.5 by adding 1M aqueous NaOH.[1]

-

Add 30% hydrogen peroxide solution and stir for an additional 16 hours at 25 °C to facilitate the hydrolysis of the nitrile.[1]

-

Remove the water under reduced pressure at 40 °C.[1]

-

Dissolve the resulting viscous residue in ethanol. The final product is (R)-mevalonic acid.[1]

| Parameter | Value | Reference |

| Yield | 83% | [1] |

| Enantiomeric Excess (ee) | ≥99% (Confirmed by Mosher ester analysis) | [1] |

Summary of Quantitative Data

The following table summarizes the yields and enantiomeric excess at each key stage of the synthesis.

| Step | Transformation | Yield (%) | Enantiomeric Excess (%) |

| 1 | Enantioselective Epoxidation | 87 | 82 |

| 2 | TBS Protection | ~95 (Est.) | 82 |

| 3 | Jacobsen Kinetic Resolution | 84 (Recovered) | ≥99 |

| 4 | TBS Deprotection | 91 | ≥99 |

| 5 | Ring Opening & Hydrolysis | 83 | ≥99 |

| Overall | Isoprenol to (R)-Mevalonic Acid | ~51 | ≥99 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthesis is determined by a sequence of asymmetric transformations. The initial enantioselective epoxidation establishes a moderate level of chirality. The subsequent kinetic resolution is a crucial step that amplifies the enantiomeric purity to a very high level by selectively removing the undesired enantiomer.

Figure 2: Logical flow of stereochemical control.

Conclusion

The presented synthesis provides a robust and highly stereoselective route to (R)-mevalonic acid. The use of a catalytic asymmetric epoxidation followed by a kinetic resolution ensures excellent control over the stereochemistry, resulting in a product with very high enantiomeric purity. The detailed protocols and quantitative data in this guide should serve as a valuable resource for researchers in academia and industry who require access to this important chiral molecule for their studies and development programs. The scalability of this synthesis to gram amounts further enhances its practical utility.[1]

References

An In-depth Technical Guide on the Enzymatic Conversion of HMG-CoA to (R)-Mevalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to (R)-mevalonate is a critical step in the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) and represents the rate-limiting and committed step in the biosynthesis of cholesterol and a vast array of other isoprenoids.[2][3] Isoprenoids are a diverse class of over 30,000 biomolecules, including steroid hormones, vitamin K, coenzyme Q10, and dolichols, which are vital for various cellular functions.[1][4] Given its pivotal role, HMGR is a major drug target, most notably for the widely prescribed cholesterol-lowering drugs known as statins.[2][5] This guide provides a comprehensive technical overview of this crucial enzymatic conversion, focusing on the enzyme's structure, mechanism, kinetics, and inhibition, along with detailed experimental protocols.

The Mevalonate Pathway: A Central Metabolic Hub

The mevalonate pathway commences with acetyl-CoA and culminates in the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] These precursors are subsequently utilized in the synthesis of a multitude of isoprenoid compounds. The initial steps of the pathway, often referred to as the upper mevalonate pathway, involve the condensation of three acetyl-CoA molecules to form HMG-CoA.[1][6] The subsequent reduction of HMG-CoA to (R)-mevalonate, catalyzed by HMGR, is the key regulatory point of the entire pathway.[3]

HMG-CoA Reductase (HMGR): Structure and Catalytic Mechanism

Structure

HMG-CoA reductase is a transmembrane glycoprotein (B1211001) anchored in the membrane of the endoplasmic reticulum.[2] The human enzyme consists of 888 amino acids and is a polytopic transmembrane protein.[2] It comprises two primary domains: a conserved N-terminal sterol-sensing domain (SSD) and a C-terminal catalytic domain that resides in the cytosol and is responsible for the enzyme's catalytic activity.[2] The catalytic portion of human HMGR forms a tight tetramer, with each monomer consisting of an N-terminal 'N-domain', a large 'L-domain', and a small 'S-domain'.[7][8] The active sites are located at the interface of two monomers within a dimer.[7][9] The L-domain is primarily responsible for binding HMG-CoA, while the S-domain binds the cofactor NADPH.[10]

Catalytic Mechanism

The conversion of (S)-HMG-CoA to (R)-mevalonate is a four-electron oxidoreduction that utilizes two molecules of NADPH as the reducing agent.[11][12] The reaction is stereospecific, with only the (S)-isomer of HMG-CoA serving as a substrate.[12] The overall reaction is:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + Coenzyme A[12]

The reaction mechanism is complex and involves multiple steps.[11][13] It is proposed to proceed through two intermediates: a mevaldyl-CoA thiohemiacetal and mevaldehyde.[11][14] The catalytic process can be summarized as follows:

-

First Reduction: HMG-CoA and the first NADPH molecule bind to the active site. The thioester of HMG-CoA is reduced to a thiohemiacetal, mevaldyl-CoA.[11]

-

Cofactor Exchange: The resulting NADP⁺ dissociates from the enzyme, and a second NADPH molecule binds.[11]

-

Second Reduction: The thiohemiacetal collapses, releasing Coenzyme A and forming mevaldehyde. This aldehyde is then rapidly reduced by the second NADPH molecule to form (R)-mevalonate.[11]

Key amino acid residues, including a glutamate, aspartate, histidine, and lysine, have been identified as crucial for catalysis through site-directed mutagenesis and structural studies.[12][13]

Inhibition of HMG-CoA Reductase

Given that the reaction catalyzed by HMGR is the rate-limiting step in cholesterol synthesis, this enzyme is a major target for cholesterol-lowering drugs.[2][15]

Statins

The most prominent inhibitors of HMGR are the statins, which include well-known drugs such as atorvastatin (B1662188) (Lipitor), simvastatin (B1681759) (Zocor), and rosuvastatin (B1679574) (Crestor).[2][5] Statins are competitive inhibitors of HMG-CoA reductase.[2][16] They bind to the active site of the enzyme, preventing the substrate HMG-CoA from binding.[5][8] The high affinity of statins for HMGR is attributed to their structural similarity to the HMG moiety of the natural substrate.[8] By inhibiting HMGR, statins decrease the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][17]

Quantitative Data on HMGR Kinetics and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of HMG-CoA reductase and its inhibition.

| Kinetic Parameters of HMG-CoA Reductase | |||

| Enzyme Source | Substrate | Km | Reference |

| Human (recombinant) | HMG-CoA | 4.1 µM | [18] |

| Human (recombinant, +6 isoform) | HMG-CoA | 7.9 µM | [18] |

| Burkholderia cenocepacia | HMG-CoA | 23 µM | [19] |

| Burkholderia cenocepacia | Mevalonate (oxidative reaction) | 1.1 mM | [19] |

| Pseudomonas mevalonii | HMG-CoA | 11 µM | [20] |

| Inhibition of HMG-CoA Reductase by Statins | ||

| Inhibitor | IC50 / Ki | Reference |

| Atorvastatin (Lipitor) | IC50: 8 nM | [21] |

| Rosuvastatin (Crestor) | IC50: 5 nM | [21] |

| Simvastatin (Zocor) | Ki: 0.2 nM | [11] |

| Lovastatin (Mevacor) | Ki: 0.6 nM | [11] |

| Pravastatin (Pravachol) | Ki: 2.3 nM | [11] |

Experimental Protocols

Expression and Purification of Recombinant HMG-CoA Reductase

A common method for obtaining purified HMG-CoA reductase for in vitro studies involves the recombinant expression of the catalytic domain in Escherichia coli.

Protocol Outline:

-

Gene Cloning: The cDNA encoding the catalytic domain of human HMGR is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged HMGR is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution and Dialysis: The bound protein is washed and then eluted using a competitive ligand (e.g., imidazole). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and for buffer exchange.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

HMG-CoA Reductase Activity Assay

The activity of HMGR is typically determined by a spectrophotometric assay that measures the rate of NADPH oxidation.[22][23] The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.[23][24]

Materials:

-

Purified HMG-CoA reductase

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing DTT)

-

HMG-CoA solution

-

NADPH solution

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified HMG-CoA reductase to the reaction mixture.

-

Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (typically 37°C) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of HMGR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.[22]

Inhibitor Screening Assay

The same spectrophotometric assay can be adapted for screening potential inhibitors of HMGR.

Procedure:

-

Prepare Reaction Mixtures: Set up reaction mixtures as described above.

-

Add Inhibitor: To the test wells, add the potential inhibitor at various concentrations. Include a control well with no inhibitor.

-

Initiate and Measure: Initiate the reaction with the enzyme and monitor the reaction rate as before.

-

Calculate Inhibition: Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against inhibitor concentration.

Conclusion

The enzymatic conversion of HMG-CoA to (R)-mevalonate is a cornerstone of isoprenoid biosynthesis and a critical control point in cholesterol metabolism. The enzyme responsible, HMG-CoA reductase, has been extensively studied, leading to a deep understanding of its structure, mechanism, and regulation. This knowledge has been instrumental in the development of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and to explore new therapeutic strategies targeting the mevalonate pathway.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 5. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteopedia.org [proteopedia.org]

- 9. mdpi.com [mdpi.com]

- 10. HMG-CoA reductase family - Wikipedia [en.wikipedia.org]

- 11. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The increasingly complex mechanism of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Statin - Wikipedia [en.wikipedia.org]

- 17. What are HMG-CoA reductase inhibitors and how do they work? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Item - ELUCIDATING THE HMG-COA REDUCTASE REACTION MECHANISM USING PH-TRIGGERED TIME-RESOLVED X-RAY CRYSTALLOGRAPHY - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

The Central Role of (R)-Mevalonate in Isoprenoid Precursor Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (R)-mevalonate in the synthesis of isoprenoid precursors, essential building blocks for a vast array of vital biomolecules. This document provides a detailed overview of the mevalonate (B85504) pathway, its intricate regulatory mechanisms, and its significance as a therapeutic target. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways are presented to support advanced research and drug development in this critical area of cellular metabolism.

The Mevalonate Pathway: A Core Metabolic Route

The mevalonate (MVA) pathway is a highly conserved metabolic cascade responsible for the de novo synthesis of isoprenoid precursors, primarily isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These five-carbon units are the fundamental building blocks for a diverse class of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[3] The pathway commences with acetyl-CoA and proceeds through the key intermediate, (R)-mevalonate, the synthesis of which is the rate-limiting step.

The synthesis of (R)-mevalonate begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to (R)-mevalonate.[5] This step is the primary regulatory point of the pathway and the target of statin drugs.[6] Following its synthesis, (R)-mevalonate is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to yield mevalonate-5-diphosphate.[3][7] Finally, mevalonate diphosphate (B83284) decarboxylase (MDD) catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to produce IPP.[8] IPP can then be isomerized to DMAPP by IPP isomerase.

Quantitative Data on Mevalonate Pathway Enzymes

The efficiency and regulation of the mevalonate pathway are dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway.

| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference(s) |

| HMG-CoA Reductase (HMGR) | Human | HMG-CoA | 2-12 µM | Not specified | [9] |

| Human | NADPH | 25-50 µM | Not specified | [9] | |

| Mevalonate Kinase (MVK) | Methanosaeta concilii | (R)-Mevalonate | 17.0 ± 0.5 µM | Not specified | [10] |

| Methanosaeta concilii | ATP | 74 ± 1 µM | Not specified | [10] | |

| Phosphomevalonate Kinase (PMVK) | Saccharomyces cerevisiae | Mevalonate-5-phosphate | 885 µM (30°C) | 4.51 µmol/min/mg | [7] |

| Saccharomyces cerevisiae | ATP | 98.3 µM (30°C) | Not specified | [7] | |

| Streptococcus pneumoniae | Phosphomevalonate | 4.2 µM | 3.4 s-1 (kcat) | [11] | |

| Streptococcus pneumoniae | ATP | 74 µM | Not specified | [11] | |

| Mevalonate Diphosphate Decarboxylase (MDD) | Human | (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | [8] |

| Human | ATP | 0.69 ± 0.07 mM | Not specified | [8] |

Regulation of the Mevalonate Pathway

The flux through the mevalonate pathway is tightly controlled to meet cellular demands for isoprenoids while preventing the toxic accumulation of intermediates. Regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBP2

The primary mechanism of transcriptional control is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP2).[12][13] SREBP2 is a transcription factor that, in response to low intracellular sterol levels, activates the expression of genes encoding key enzymes of the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase.[14][15]

When cellular sterol levels are high, SREBP2 is retained in the endoplasmic reticulum (ER) in an inactive complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (INSIG).[16] Upon sterol depletion, the SCAP-SREBP2 complex translocates to the Golgi apparatus, where SREBP2 is proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[14] The released N-terminal domain of SREBP2 then translocates to the nucleus, binds to sterol regulatory elements (SREs) in the promoter regions of target genes, and activates their transcription.[16]

Post-Translational Regulation and Feedback Inhibition

HMG-CoA reductase is also subject to post-translational regulation. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of HMGR.[17] Additionally, the activity of HMGR can be inhibited by phosphorylation, for example, by AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor.[1]

Feedback inhibition also plays a crucial role. Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can allosterically inhibit enzymes earlier in the pathway, including HMG-CoA synthase and HMG-CoA reductase.[17]

Experimental Protocols for Studying the Mevalonate Pathway

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)

-

HMG-CoA Reductase enzyme (purified or in cell lysate)

-

HMG-CoA substrate solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm and 37°C

Procedure:

-

Reagent Preparation: Prepare all reagents and keep them on ice. Warm the assay buffer to 37°C before use.

-

Reaction Setup: In a 96-well plate, prepare the following reactions:

-

Sample Wells: Add 10-50 µL of the enzyme sample.

-

Blank/Control Well: Add the same volume of assay buffer or a heat-inactivated enzyme sample.

-

Positive Control (optional): Use a known amount of purified HMG-CoA reductase.

-

Adjust the volume in all wells to 100 µL with HMG-CoA Reductase Assay Buffer.

-

-

Initiate the Reaction:

-

Prepare a reaction mix containing the HMG-CoA substrate and NADPH in the assay buffer.

-

Add 100 µL of the reaction mix to each well to start the reaction.

-

-

Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

-

Subtract the rate of the blank from the rate of the samples.

-

Calculate the specific activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Quantification of Isoprenoid Precursors by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of mevalonate pathway intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell culture and harvesting reagents

-

Internal standards for each analyte (e.g., deuterated analogs)

-

Extraction solvent (e.g., acetonitrile (B52724) or methanol/water mixture)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers and organic solvent)

Procedure:

-

Sample Preparation:

-

Culture cells to the desired density and apply experimental treatments.

-

Rapidly quench metabolism (e.g., with cold methanol) and harvest cells.

-

Lyse the cells and add a known amount of internal standards.

-

Precipitate proteins with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Calculate the concentration of each intermediate in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Normalize the results to cell number or protein concentration.

-

Cell Viability Assay for Assessing Pathway Inhibition

This protocol describes a common method to assess the effect of mevalonate pathway inhibitors on cell proliferation and viability using an MTT or ATP-based assay.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Mevalonate pathway inhibitor (e.g., a statin)

-

(R)-mevalonate (for rescue experiments)

-

MTT reagent or ATP-based luminescence reagent kit

-

Solubilization buffer (for MTT)

-

Microplate reader (for absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the mevalonate pathway inhibitor. Include vehicle-treated control wells. For rescue experiments, co-treat with the inhibitor and an excess of (R)-mevalonate.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm.

-

ATP-based Assay: Add the ATP-releasing and luciferase-containing reagent to each well, and measure the resulting luminescence.

-

-

Data Analysis:

-

Subtract the background reading (from wells with no cells).

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for Drug Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel inhibitor of the mevalonate pathway.

Conclusion

(R)-mevalonate stands as a cornerstone of isoprenoid biosynthesis, and its production via the mevalonate pathway is a critical, highly regulated cellular process. The central role of this pathway in producing essential molecules for cell structure, signaling, and metabolism makes it a compelling target for drug development, particularly in oncology and cardiovascular disease. The technical guidance and protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the mevalonate pathway and to accelerate the discovery of novel therapeutics that modulate its activity. The continued exploration of this pathway promises to yield significant insights into cellular physiology and to open new avenues for the treatment of a wide range of human diseases.

References

- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevalonate kinase - Wikipedia [en.wikipedia.org]

- 4. T cell - Wikipedia [en.wikipedia.org]

- 5. Regulation of HMG-CoA reductase in mammals and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [helda.helsinki.fi]

- 10. Characterization of feedback-resistant mevalonate kinases from the methanogenic archaeons Methanosaeta concilii and Methanocella paludicola - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SREBP2 as a central player in cancer progression: potential for targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

(R)-Mevalonate: A Linchpin in Cholesterol Synthesis—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (R)-mevalonate's pivotal role as a key intermediate in the intricate symphony of cholesterol biosynthesis. We will delve into the enzymatic choreography, regulatory mechanisms, and experimental methodologies that underpin our understanding of this vital metabolic pathway.

The Mevalonate (B85504) Pathway: An Overview

The synthesis of cholesterol, an essential component of cell membranes and a precursor to steroid hormones and bile acids, begins with acetyl-CoA and proceeds through a series of enzymatic reactions known as the mevalonate pathway.[1][2] (R)-mevalonate is a critical six-carbon intermediate whose formation is the committed and rate-limiting step of this pathway.[3] The pathway can be broadly divided into two stages: the initial synthesis of (R)-mevalonate from acetyl-CoA, and the subsequent conversion of mevalonate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all isoprenoids, including cholesterol.[2]

Enzymatic Cascade: The Path to and from (R)-Mevalonate

The conversion of acetyl-CoA to cholesterol involves a multi-step enzymatic cascade. The enzymes immediately preceding and succeeding (R)-mevalonate are of particular interest due to their regulatory significance.

Synthesis of (R)-Mevalonate: The Rate-Limiting Step

The formation of (R)-mevalonate is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme facilitates the reduction of HMG-CoA to mevalonate, utilizing NADPH as a reducing agent.[4] This reaction is the principal site of regulation for the entire cholesterol biosynthesis pathway and is the target of statin drugs.[3][5]

Phosphorylation of (R)-Mevalonate

Following its synthesis, (R)-mevalonate undergoes two successive phosphorylation steps to prepare it for decarboxylation and conversion to the isoprenoid precursors.

-

Mevalonate Kinase (MVK): Catalyzes the phosphorylation of the 5-hydroxyl group of mevalonate to form mevalonate-5-phosphate.[6]

-

Phosphomevalonate Kinase (PMVK): Adds a second phosphate (B84403) group to mevalonate-5-phosphate, yielding mevalonate-5-pyrophosphate.[1][4]

Decarboxylation to Isoprenoid Precursors

-

Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Catalyzes the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).[7]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and immediate downstream processing of (R)-mevalonate.

| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |

| HMG-CoA Reductase (HMGR) | HMG-CoA | Varies (µM range) | - | Human, Rat | [8] |

| NADPH | Varies (µM range) | - | Human, Rat | [8] | |

| Phosphomevalonate Kinase (PMVK) | Mevalonate-5-phosphate | 885 µM (30°C), 880 µM (37°C) | 4.51 µmol/min/mg (30°C), 5.33 µmol/min/mg (37°C) | Saccharomyces cerevisiae | [4] |

| ATP | 98.3 µM (30°C), 74.3 µM (37°C) | Saccharomyces cerevisiae | [4] | ||

| Phosphomevalonate | 4.2 µM | 3.4 s-1 (kcat) | Streptococcus pneumoniae | [1][9] | |

| ATP | 74 µM | Streptococcus pneumoniae | [1][9] | ||

| Phosphomevalonate | 12 ± 3 µM | 51 ± 2 µmol min-1 mg-1 | Pig Liver | [10] | |

| Mg-ATP | 43 ± 7 µM | Pig Liver | [10] | ||

| Mevalonate Diphosphate Decarboxylase (MDD) | (R,S)-mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | Human | [6] |

| ATP | 0.69 ± 0.07 mM | Human | [6] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Mevalonate Pathway Enzymes.

| Inhibitor (Statin) | Target Enzyme | Ki | IC50 | Reference |

| Atorvastatin | HMG-CoA Reductase | 14 nM | 8.2 nM | [8][11] |

| Cerivastatin | HMG-CoA Reductase | 5.7 nM | 10.0 nM | [8][11] |

| Fluvastatin | HMG-CoA Reductase | 256 nM | 27.6 nM | [8][11] |

| Pravastatin | HMG-CoA Reductase | 103 nM | 44.1 nM | [8][11] |

| Rosuvastatin | HMG-CoA Reductase | 2.3 nM | 5.4 nM | [8][11] |

| Simvastatin | HMG-CoA Reductase | - | 11.2 nM | [11] |

Table 2: Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of Statins for HMG-CoA Reductase.

Regulation of the Mevalonate Pathway

The intricate regulation of cholesterol synthesis primarily occurs at the level of HMG-CoA reductase, ensuring cellular cholesterol homeostasis. This regulation is multifactorial, involving transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBPs

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[12][13] When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are proteolytically cleaved.[14] The released N-terminal domain translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[3][14] Conversely, high sterol levels prevent SREBP processing, leading to decreased transcription of these genes.[14]

Caption: SREBP-mediated transcriptional regulation of cholesterol synthesis.

Post-Translational Regulation of HMG-CoA Reductase

HMG-CoA reductase activity is also rapidly regulated by post-translational modifications, primarily phosphorylation. AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates HMG-CoA reductase, leading to its inactivation.[15][16][17] This mechanism links cholesterol synthesis to the overall energy status of the cell, halting this energy-expensive process when cellular AMP levels are high.[18]

Caption: Regulation of HMG-CoA reductase activity by AMPK phosphorylation.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[19][20][21][22][23]

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

HMG-CoA Reductase Assay Buffer (pre-warmed to 37°C)

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Inhibitor (e.g., Atorvastatin) for control experiments

Procedure:

-

Sample Preparation:

-

For enzyme activity measurement, add a known amount of purified HMG-CoA reductase to the wells.

-

For inhibitor screening, add the enzyme and varying concentrations of the test inhibitor. Include an enzyme control (no inhibitor) and a solvent control.

-

For a positive control, use a known inhibitor like atorvastatin.

-

Adjust the final volume in each well with the assay buffer.

-

-

Reaction Mix Preparation: Prepare a master mix containing the assay buffer, NADPH, and HMG-CoA.

-

Initiate Reaction: Add the Reaction Mix to all wells.

-

Kinetic Measurement: Immediately start measuring the absorbance at 340 nm at 37°C in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, considering the molar extinction coefficient of NADPH.

-

For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC50 value.

-

Caption: Workflow for the colorimetric HMG-CoA reductase activity assay.

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple mevalonate pathway intermediates.[24][25][26][27][28]

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., ammonium (B1175870) formate/hydroxide in water and acetonitrile/methanol)

-

Internal standards (stable isotope-labeled analogs of the intermediates)

-

Cell or tissue samples

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in an appropriate buffer.

-

Perform protein precipitation and extraction of metabolites, often using a cold organic solvent.

-

Spike the samples with a mixture of internal standards.

-

Evaporate the solvent and reconstitute the extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the intermediates using a suitable gradient elution program on the LC column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using standards of known concentrations.

-

Quantify the concentration of each intermediate in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

-

Caption: General workflow for LC-MS/MS analysis of mevalonate pathway intermediates.

Analysis of Protein Prenylation

Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins, is a crucial post-translational modification for the function of many signaling proteins.[29][30]

Methods:

-

Metabolic Labeling: Cells are incubated with precursors that are incorporated into the isoprenoid chains, which can then be detected.

-

High-Content Imaging Assay: This method uses a fluorescently tagged protein (e.g., GFP) with a prenylation motif. Inhibition of prenylation leads to a change in the subcellular localization of the fluorescent protein, which can be quantified by automated microscopy.[2]

-

Mass Spectrometry-based Proteomics: This approach allows for the system-wide identification and quantification of prenylated proteins.[29][30]

Conclusion

(R)-mevalonate stands as a central and highly regulated intermediate in the synthesis of cholesterol and other essential isoprenoids. A thorough understanding of the enzymes that produce and consume mevalonate, the intricate regulatory networks that control its flux, and the robust experimental methodologies to study this pathway are paramount for researchers in metabolic diseases and for the development of novel therapeutic agents targeting this critical nexus of cellular metabolism.

References

- 1. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]

- 14. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of HMG-CoA reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thyroid-stimulating hormone decreases HMG-CoA reductase phosphorylation via AMP-activated protein kinase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Adenosine Monophosphate–Activated Protein Kinase–3‐Hydroxy‐3‐Methylglutaryl Coenzyme A Reductase Signaling Leads to Hypercholesterolemia and Promotes Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]

- 24. benchchem.com [benchchem.com]

- 25. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 30. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]

The Discovery of the Archaeal Mevalonate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of isoprenoids, a vast and functionally diverse class of molecules essential for life, has long been a subject of intense scientific scrutiny. While the canonical mevalonate (B85504) (MVA) pathway is well-established in eukaryotes, the corresponding pathway in archaea remained enigmatic for years. Genomic analyses revealed the conspicuous absence of key enzymes from the eukaryotic pathway in most archaeal genomes, suggesting the existence of alternative biosynthetic routes. This technical guide provides an in-depth exploration of the discovery of the archaeal mevalonate pathway, detailing the key enzymes, their quantitative characteristics, the experimental protocols that underpinned these discoveries, and visual representations of the elucidated pathways and workflows.

Unveiling an Alternative Route: Divergence from the Canonical Mevalonate Pathway

The classical mevalonate pathway, elucidated in yeast and mammals, proceeds through the phosphorylation of mevalonate to phosphomevalonate, followed by a second phosphorylation to yield mevalonate-5-diphosphate, which is then decarboxylated to produce isopentenyl diphosphate (B83284) (IPP), the universal isoprenoid building block. However, early genomic studies of archaea revealed that orthologs for phosphomevalonate kinase and mevalonate diphosphate decarboxylase were often missing.[1][2] This "missing enzyme" problem spurred a search for the alternative enzymatic steps that complete the pathway in archaea.

Subsequent research has unveiled not one, but several variations of the mevalonate pathway in archaea, primarily diverging after the formation of mevalonate. These discoveries have reshaped our understanding of isoprenoid biosynthesis and opened new avenues for metabolic engineering and drug development.

Key Enzymes of the Archaeal Mevalonate Pathways

The discovery of the archaeal mevalonate pathway hinged on the identification and characterization of novel enzymes that catalyze the conversion of mevalonate to IPP. These enzymes and their kinetic properties are summarized below.

Table 1: Kinetic Parameters of Key Enzymes in the Archaeal Mevalonate Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Mevalonate-3-kinase (M3K) | Thermoplasma acidophilum | (R)-mevalonate | 97 ± 6 | 5.0 ± 0.1 | 8.5 | 55 | [1][3] |

| Mevalonate-3-phosphate-5-kinase (M3P5K) | Thermoplasma acidophilum | Mevalonate-3-phosphate | N/A | N/A | 6.5-9.0 | 60 | [1][3] |

| Phosphomevalonate Dehydratase (PMDh) | Candidatus Promineifilum breve | Mevalonate-5-phosphate | 18 | N/A | N/A | N/A | [4] |

| Mevalonate Kinase (MVK) | Methanosarcina mazei | (RS)-mevalonate | 68 ± 4 | 4.3 ± 0.2 | N/A | N/A | [3] |

N/A: Data not available in the provided search results.

Experimental Protocols: From Gene to Function

The elucidation of the archaeal mevalonate pathway involved a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the core experimental protocols employed in these groundbreaking studies.

Cloning, Expression, and Purification of Archaeal Enzymes

A fundamental step in characterizing the novel enzymes was their production in a heterologous host, typically Escherichia coli.

Protocol:

-

Gene Identification: Candidate genes for the missing enzymes were identified through sequence homology searches and analysis of gene clusters related to isoprenoid biosynthesis in archaeal genomes.[1][3]

-

Cloning: The identified open reading frames were amplified from archaeal genomic DNA using polymerase chain reaction (PCR). The amplified DNA fragments were then ligated into an appropriate expression vector (e.g., pET vectors) containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

-

Expression: The resulting expression plasmids were transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

-

Purification: The expressed proteins were purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, were often employed to achieve high purity.[3]

Enzyme Activity Assays

Enzyme activity was determined using coupled spectrophotometric assays, which continuously monitor the consumption of ATP.

Protocol:

-

Assay Principle: The production of ADP by the kinase of interest is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) via pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.[1]

-

Reaction Mixture: A typical reaction mixture contained the purified enzyme, its substrate (e.g., mevalonate), ATP, MgCl₂, phosphoenolpyruvate (B93156) (PEP), NADH, PK, and LDH in a suitable buffer.

-

Data Acquisition: The reaction was initiated by the addition of the substrate, and the change in absorbance at 340 nm was recorded using a spectrophotometer.

-

Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates were measured at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation.[1][3]

Product Identification

The identity of the enzymatic reaction products was confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Protocol for NMR Analysis:

-

Enzymatic Reaction: A larger-scale enzymatic reaction was performed to generate sufficient product for NMR analysis.[1][3]

-

Sample Preparation: The reaction mixture was typically diluted with D₂O and transferred to an NMR tube.

-

NMR Spectroscopy: ¹³C and ³¹P NMR spectra were acquired to determine the structure of the product. For example, the position of phosphorylation on the mevalonate backbone was determined by observing the coupling between the phosphorus and adjacent carbon atoms.[1][3]

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: The enzymatic reaction product was analyzed by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the product was determined and compared to the theoretical mass of the expected product.[3]

In Vivo Pathway Reconstruction in E. coli

To confirm the functionality of the entire pathway, the genes encoding the archaeal enzymes were co-expressed in E. coli, and the production of a downstream isoprenoid product was monitored.

Protocol:

-

Plasmid Construction: An expression plasmid was constructed to contain the genes for the entire lower half of the archaeal mevalonate pathway.[5][6][7]

-

Host Strain Engineering: The plasmid was transformed into an E. coli strain that was engineered to produce a colored isoprenoid, such as lycopene. This provides a visual readout for pathway activity.[5][6][7]

-

Cultivation and Induction: The engineered E. coli was cultivated in a suitable medium supplemented with mevalonate (in the form of mevalonolactone). Gene expression was induced with an appropriate inducer (e.g., arabinose).[5][6][7]

-

Product Analysis: The production of the colored isoprenoid (e.g., lycopene) was quantified by extracting the pigment from the cells and measuring its absorbance at a specific wavelength.[5][6][7]

-

Gene Deletion and Complementation: To confirm the essentiality of each enzyme in the reconstituted pathway, individual genes were deleted from the expression plasmid, and the effect on product formation was assessed. Complementation with the corresponding gene was then performed to rescue the phenotype.[5][6]

Visualizing the Discovery: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key archaeal mevalonate pathways and the experimental workflows used to elucidate them.

The "Thermoplasma-type" Mevalonate Pathway

This pathway, discovered in Thermoplasma acidophilum, involves the phosphorylation of mevalonate at the 3-hydroxyl group, followed by a second phosphorylation at the 5-hydroxyl group.

Caption: The "Thermoplasma-type" mevalonate pathway.

The "Archaeal-type" Mevalonate Pathway

This more recently discovered pathway, found in organisms like Aeropyrum pernix and Methanosarcina mazei, proceeds via mevalonate-5-phosphate and a novel intermediate, trans-anhydromevalonate-5-phosphate.

Caption: The "Archaeal-type" mevalonate pathway.

Experimental Workflow for Enzyme Characterization

The following diagram illustrates the general workflow for identifying and characterizing a novel enzyme in the archaeal mevalonate pathway.

Caption: Experimental workflow for enzyme characterization.

Implications for Drug Development and Biotechnology

The discovery of the archaeal mevalonate pathway has significant implications for both medicine and biotechnology. The unique enzymes in these pathways present novel targets for the development of antimicrobial agents specifically targeting archaea. Given that some pathogenic bacteria also possess variations of the mevalonate pathway, these enzymes could be targets for broad-spectrum antibiotics.[8]

Furthermore, understanding these alternative pathways allows for the rational design of microbial cell factories for the production of valuable isoprenoids, such as biofuels, pharmaceuticals, and fragrances.[5][9] The "archaeal-type" pathway, for instance, is more energy-efficient as it consumes less ATP than the canonical eukaryotic pathway, making it an attractive option for metabolic engineering applications.[5][6]

Conclusion

The discovery of the archaeal mevalonate pathway is a testament to the power of curiosity-driven research and the integration of diverse scientific disciplines. What began as a puzzle of missing genes has led to the elucidation of novel biochemical pathways, the identification of new enzyme families, and a deeper appreciation for the metabolic diversity of life. The technical approaches outlined in this guide provide a roadmap for future investigations into novel metabolic pathways and serve as a foundation for the development of new technologies in medicine and biotechnology. The ongoing exploration of the microbial world promises to uncover further variations on these essential biosynthetic themes, continuing to expand our knowledge of the intricate chemistry of life.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthesis of isoprenoids via mevalonate in Archaea: the lost pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Archaeal mevalonate pathway in the uncultured bacterium Candidatus Promineifilum breve belonging to the phylum Chloroflexota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Reconstruction of the "Archaeal" Mevalonate Pathway from the Methanogenic Archaeon Methanosarcina mazei in Escherichia coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Road Less Traveled: An In-depth Technical Guide to Alternative Mevalonate Pathways in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

The classical mevalonate (B85504) (MVA) pathway, a cornerstone of isoprenoid biosynthesis in eukaryotes, is not the only route to these essential metabolites. Prokaryotes, particularly within the domain Archaea and certain bacterial phyla, have evolved diverse and fascinating variations of the MVA pathway. These alternative routes present unique enzymatic machinery and metabolic logic, offering a rich landscape for novel antibiotic discovery and metabolic engineering. This technical guide provides a comprehensive overview of the core alternative mevalonate pathways in prokaryotes, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further research in this burgeoning field.

Core Alternative Mevalonate Pathways in Prokaryotes

Three primary alternative mevalonate pathways have been characterized in prokaryotes, each diverging from the classical pathway at the level of mevalonate or its phosphorylated derivatives. These pathways are distinguished by their unique enzymatic steps for the conversion of mevalonate to the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Archaeal Mevalonate Pathway (Type I)

Prevalent in some Archaea, such as Haloferax volcanii, and certain bacteria like Roseiflexus castenholzii, this pathway is characterized by the decarboxylation of mevalonate-5-phosphate (MVAP) to isopentenyl phosphate (B84403) (IP), which is then phosphorylated to IPP.[1][2] This contrasts with the classical pathway where MVAP is first phosphorylated to mevalonate-5-diphosphate (MVAPP) before decarboxylation.

The key enzymes distinguishing this pathway are:

-

Phosphomevalonate Decarboxylase (PMD): Catalyzes the ATP-dependent decarboxylation of MVAP to IP.

-

Isopentenyl Phosphate Kinase (IPK): Catalyzes the final phosphorylation of IP to IPP.[1][2]

The Thermoplasma-type Mevalonate Pathway (Type II)

Identified in the thermoacidophilic archaeon Thermoplasma acidophilum, this pathway presents a unique initial phosphorylation step. Mevalonate is first phosphorylated at the 3-hydroxyl group, a departure from the 5-hydroxyl phosphorylation seen in other MVA pathways.[3]

The signature enzymes of this pathway are:

-

Mevalonate-3-Kinase (M3K): Phosphorylates mevalonate to mevalonate-3-phosphate.[3][4]

-